molecular formula C25H21ClN2O B10979503 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B10979503
M. Wt: 400.9 g/mol
InChI Key: NLNNRSTVTZFSNP-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide , belongs to the class of quinoline derivatives. Its chemical formula is C₂₅H₂₀ClNO₂ . Quinoline derivatives exhibit diverse biological activities and are of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following key reactions:

    Friedländer Synthesis: This method starts with the condensation of 2-aminobenzaldehyde with an α,β-unsaturated ketone (such as 3-methyl-2-cyclohexenone) to form a quinoline intermediate. Subsequent chlorination and amide formation yield the target compound.

    Amide Formation: The carboxylic acid functionality is converted into an amide by reacting with an amine (3,4-dimethylaniline in this case).

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, especially at the quinoline ring.

    Substitution: Chlorine substitution reactions are common due to the chlorophenyl group.

    Reduction: Reduction of the carbonyl group to the corresponding alcohol is possible.

Common Reagents and Conditions::

    Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Amide Formation: Reaction with an amine (e.g., 3,4-dimethylaniline) in the presence of a coupling agent (e.g., DCC or EDC).

Major Products:: The primary product is the target compound itself, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: It may serve as a lead compound for drug discovery due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Photophysical Properties: Quinoline derivatives often exhibit fluorescence properties, making them useful in imaging and sensing.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

. These compounds share structural motifs but differ in substituents and properties.

Properties

Molecular Formula

C25H21ClN2O

Molecular Weight

400.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H21ClN2O/c1-15-8-13-20(14-16(15)2)27-25(29)23-17(3)24(18-9-11-19(26)12-10-18)28-22-7-5-4-6-21(22)23/h4-14H,1-3H3,(H,27,29)

InChI Key

NLNNRSTVTZFSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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